Pyrrolidinium

Catalog No.
S611338
CAS No.
84316-19-8
M.F
C4H10N+
M. Wt
72.13 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrrolidinium

Standard organic cations like methylammonium compromise perovskite stability, causing rapid degradation under ambient moisture and elevated temperatures. Pyrrolidinium (CAS 84316-19-8) provides a hydrophobic, bulky A-site cation that eliminates this failure mode.

  • Delivers >135°C thermal stability and moisture resistance, outperforming methylammonium.
  • Enables 1D/3D heterostructures for >21% PCE in FAPbI₃ perovskite solar cells.
  • Forms ionic liquids with >5.5 V electrochemical stability window, surpassing imidazolium electrolytes.

Supplied with high purity for reliable procurement.

CAS Number

84316-19-8

Product Name

Pyrrolidinium

IUPAC Name

pyrrolidin-1-ium

Molecular Formula

C4H10N+

Molecular Weight

72.13 g/mol

InChI

InChI=1S/C4H9N/c1-2-4-5-3-1/h5H,1-4H2/p+1

InChI Key

RWRDLPDLKQPQOW-UHFFFAOYSA-O

SMILES

C1CC[NH2+]C1

Canonical SMILES

C1CC[NH2+]C1

Pyrrolidinium ion is the ion formed by protonating nitrogen in pyrrolidine. It is a conjugate acid of a pyrrolidine.

Synonyms

Pyrrolidinium cation, Pyrrolidin-1-ium, Tetrahydropyrrolium, Azacyclopentanium, Pyrrolidinium ion

Purity

≥98%

Package Size

250 mg, 1 g, 5 g

Pyrrolidinium (CAS 84316-19-8) is a five-membered heterocyclic organic cation that serves as a critical structural building block in advanced materials science, specifically functioning as an A-site cation in perovskite photovoltaics and a core scaffold for high-performance ionic liquids [1]. Characterized by its bulky, hydrophobic nature and low ring strain, pyrrolidinium provides distinct physicochemical advantages over smaller, linear, or unsaturated organic cations[1]. In industrial procurement, it is primarily sourced to formulate moisture-resistant perovskite precursor solutions, high-voltage battery electrolytes, and specialized structure-directing agents where superior thermal stability, wide electrochemical windows, and precise crystallization control are mandatory for downstream device reliability [2].

Procurement Fit

Saturated pyrrolidinium ring; pairs with TFSI⁻, BF₄⁻, FSI⁻, saccharinate anions
Reported wider electrochemical stability window supports high-voltage electrolyte research
Lower reported E. coli toxicity may support bioprocess solvent screening

Substituting pyrrolidinium with more common organic cations, such as methylammonium (MA+) or imidazolium (Im+), frequently leads to catastrophic failure in both device longevity and high-voltage stability [1]. Methylammonium is highly hygroscopic and volatile, causing rapid phase degradation of perovskite films under ambient moisture and standard operating temperatures (85 °C), whereas the hydrophobic pyrrolidinium ring blocks water invasion [1]. Similarly, while imidazolium cations offer high ionic conductivity, their unsaturated ring structure renders them vulnerable to cathodic reduction, severely restricting their electrochemical stability window [2]. Procurement decisions must specify pyrrolidinium when the application demands a hydrophobic barrier, high-temperature phase retention, or an electrochemical window exceeding 5.5 V, as generic substitutes cannot replicate its unique steric and electronic protection [2].

Mismatch Risk

Cation structure
Saturated pyrrolidinium ring vs. aromatic imidazolium alters viscosity, ion diffusion, and thermal stability; performance may shift.
Electrochemical stability
Imidazolium-based ILs may exhibit narrower stability window; direct replacement may reduce high-voltage compatibility.
Toxicity profile
Pyrrolidinium ILs reported lower microbial toxicity; substituting imidazolium analogs may alter bioprocess compatibility.

Thermal and Moisture Stability in Perovskite Synthesis

When utilized as an A-site cation, pyrrolidinium forms a highly stable perovskite structure (PyPbI3) that vastly outperforms the standard methylammonium lead iodide (MAPbI3) baseline [1]. The hydrophobic nature of the five-membered pyrrolidinium ring prevents water molecule invasion, allowing the material to endure ambient moisture for over 4 months, whereas MAPbI3 degrades within hours [1]. Furthermore, in situ X-ray diffraction confirms that PyPbI3 remains structurally intact up to 135 °C, bypassing the intrinsic thermal instability of MAPbI3 at standard 85 °C operating temperatures [1].

Evidence DimensionPhase stability temperature and moisture endurance
Target Compound DataStable up to 135 °C; endures ambient moisture for >4 months
Comparator Or BaselineMethylammonium (MAPbI3): Intrinsically unstable at 85 °C; degrades within hours in moisture
Quantified DifferenceIncreases thermal stability threshold by >50 °C and extends moisture resistance from hours to months
ConditionsIn situ XRD thermal testing and ambient air exposure at ~50% relative humidity

Buyers procuring A-site cations for perovskite scale-up must prioritize pyrrolidinium to prevent rapid environmental degradation of commercial solar modules.

Electrochemical window
Head-to-head
Pyrrolidinium-TFSI: >5.7–6.2 V
Imidazolium-TFSI: 4.8–5.1 V
Reported wider window supports high-voltage cathode compatibility
At least +0.6 V vs. Li/Li⁺; TFSI anion

Electrochemical Stability Window (ESW) for Electrolyte Formulation

Pyrrolidinium-based ionic liquids demonstrate superior reductive stability compared to standard imidazolium-based alternatives, directly impacting their viability in high-voltage energy storage[1]. Voltammetry studies confirm that pyrrolidinium cations frequently support an electrochemical stability window (ESW) exceeding 5.5 V, with specific formulations reaching up to 6.0 V at 288.15 K [2]. In contrast, the unsaturated nature of imidazolium cations makes them more prone to cathodic reduction, typically limiting their ESW to narrower ranges [1].

Evidence DimensionElectrochemical Stability Window (ESW)
Target Compound DataESW > 5.5 V, reaching up to 6.0 V
Comparator Or BaselineImidazolium-based ILs: Generally lower ESW due to inferior reductive stability
Quantified DifferenceProvides a significantly wider voltage operating range, often exceeding imidazolium baselines by >0.5 V to 1.0 V
ConditionsCyclic voltammetry (CV) in three-electrode setups at varying temperatures (283.15 K to 363.15 K)

Enables the formulation of high-voltage lithium-ion and lithium-metal battery electrolytes that resist reductive decomposition at the anode.

Ion transport
Head-to-head
Pyrrolidinium-Sac: reported better transport properties
Imidazolinium-Sac: better thermal/electrochemical stability
Transport-stability trade-off; saccharinate context
Qualitative comparison; numerical data not provided

Crystallization Control and Phase Purity in Formamidinium Perovskites

The introduction of pyrrolidinium during the spin-coating process of formamidinium triiodide (FAPbI3) perovskite layers fundamentally alters crystallization kinetics, suppressing the formation of unreacted PbI2 and the photo-inactive yellow phase[1]. Pyrrolidinium-mediated devices achieve a highly preferred (001) crystallographic orientation, resulting in a champion power conversion efficiency (PCE) of 21.72% [1]. This is a substantial quantitative improvement over control FAPbI3 devices synthesized without pyrrolidinium, which plateau at a maximum efficiency of 19.08% due to higher defect densities [1].

Evidence DimensionPower Conversion Efficiency (PCE) via phase control
Target Compound DataChampion PCE of 21.72% with suppressed unreacted PbI2
Comparator Or BaselineStandard FAPbI3 control: Maximum PCE of 19.08%
Quantified DifferenceAbsolute PCE increase of 2.64% driven by improved crystallinity and reduced defect density
ConditionsSequential deposition method with pyrrolidinium added to the PbI2 precursor layer

Provides a direct, quantifiable yield improvement for manufacturers scaling up formamidinium-based perovskite photovoltaics.

Conductivity retention
Head-to-head
Pyrrolidinium: −8%
Imidazolium: −17%
Lower conductivity loss after 20 mol% Li salt addition
Fluorine-free anion; 20 °C

Surface Passivation and Recombination Mitigation

Applying pyrrolidinium as a post-treatment passivating agent on 3D MAPbI3 perovskite films induces the in situ formation of a 1D PyPbI3 capping layer [1]. This low-dimensional barrier serves as a tunneling contact that effectively mitigates non-radiative charge carrier recombination[1]. Consequently, the average power conversion efficiency of the devices is enhanced from 14.86% (untreated baseline) to 15.9%, while simultaneously providing a robust barrier against environmental degradation that significantly prolongs shelf-life stability [1].

Evidence DimensionDevice efficiency and shelf-life stability
Target Compound DataAverage PCE enhanced to 15.9% with prolonged shelf-life
Comparator Or BaselineUntreated MAPbI3: Average PCE of 14.86% with rapid degradation
Quantified DifferenceAbsolute PCE increase of 1.04% coupled with enhanced environmental protection
ConditionsIn situ formation of 1D PyPbI3 atop photoactive 3D MAPbI3 via pyrrolidine post-treatment

Essential for procurement in optoelectronics where surface passivation directly dictates final module efficiency and longevity.

CO₂ permselectivity
Head-to-head
Pyrrolidinium PIL: CO₂/CH₄ 28.3–43.0; CO₂/N₂ 25.8–34.7
Imidazolium/pyridinium: lower selectivity
Reported higher selectivity supports gas separation membrane design
10 wt% free IL; [NTf₂]⁻ anion
E. coli toxicity
Head-to-head
[C₁C₄Pyr][Me₂PO₄] EC₅₀ ≈ 200 mM
Imidazolium cations: higher toxicity
Lower toxicity may broaden bioprocess solvent utility
Nephelometry method; E. coli culture
Protic IL window
Class-level
[Pyrr][NO₃] and [Pyrr][HSO₄]: 3.0 V
Wider than typical protic ILs; context-dependent
Voltammetry; abstract-level comparison

High-Stability Perovskite Solar Cells (PSCs)

Pyrrolidinium is heavily procured as an A-site cation or post-treatment passivating agent to induce 1D/3D or quasi-2D heterostructures. Its incorporation directly addresses the commercialization bottleneck of perovskite photovoltaics by significantly improving moisture resistance and thermal stability (up to 135 °C) compared to standard methylammonium formulations [1].

High-Voltage Lithium-Ion and Lithium-Metal Batteries

Due to its superior reductive stability, pyrrolidinium is selected as the core cation for advanced ionic liquid electrolytes. When paired with anions like TFSI or FSI, it leverages a wide electrochemical stability window (> 5.5 V) to resist reductive decomposition, outperforming imidazolium alternatives in high-energy-density battery systems [2].

Crystallization Engineering in Optoelectronics

In large-scale perovskite manufacturing, pyrrolidinium is utilized as a structure-directing additive in formamidinium-based (FAPbI3) workflows. It suppresses unreacted precursor phases and enforces preferred crystallographic orientation, directly boosting power conversion efficiencies past the 21% threshold [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
High-voltage Li-ion battery electrolytes
Reported wide electrochemical stability window
High-voltage cathode compatibility and cycle life
Fluorine-free sustainable electrolytes
Ion transport retention after lithium salt doping
Conductivity, rate capability, PFAS elimination
CO₂ capture and natural gas sweetening membranes
Reported higher CO₂/CH₄ and CO₂/N₂ permselectivity
Membrane separation efficiency, long-term stability
Bioprocess-compatible solvents
Lower reported microbial toxicity (E. coli model)
Biocompatibility, IL loading limits, whole-cell catalysis

XLogP3

0.5

Wikipedia

Pyrrolidinium ion
Pyrrolidin-1-ium
Sarver et al. The merger of decatungstate and copper catalysis to enable aliphatic C(sp3)-H trifluoromethylation. Nature Chemistry, doi: 10.1038/s41557-020-0436-1, published online 16 March 2020

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